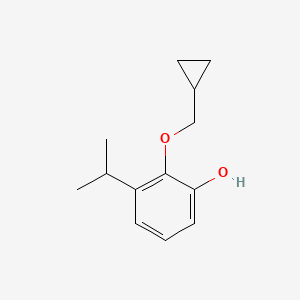

2-(Cyclopropylmethoxy)-3-isopropylphenol

Descripción

2-(Cyclopropylmethoxy)-3-isopropylphenol is a phenolic derivative characterized by a cyclopropylmethoxy group at the 2-position and an isopropyl substituent at the 3-position of the aromatic ring. The compound’s phenolic core may confer antioxidant or antimicrobial properties, though specific biological data are absent in the provided materials.

Propiedades

Fórmula molecular |

C13H18O2 |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

2-(cyclopropylmethoxy)-3-propan-2-ylphenol |

InChI |

InChI=1S/C13H18O2/c1-9(2)11-4-3-5-12(14)13(11)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |

Clave InChI |

JPXFTAFSAFYOJI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C(=CC=C1)O)OCC2CC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-isopropylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenol, cyclopropylmethanol, and isopropyl bromide.

Etherification: The first step involves the etherification of phenol with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(Cyclopropylmethoxy)phenol.

Alkylation: The next step is the alkylation of 2-(Cyclopropylmethoxy)phenol with isopropyl bromide in the presence of a strong base like sodium hydride. This step introduces the isopropyl group to the phenol ring, resulting in the formation of 2-(Cyclopropylmethoxy)-3-isopropylphenol.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-3-isopropylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethoxy)-3-isopropylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Esterification: The phenolic group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while esterification can produce phenolic esters.

Aplicaciones Científicas De Investigación

2-(Cyclopropylmethoxy)-3-isopropylphenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological systems.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, is ongoing.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phenolic Derivatives with Cyclopropylmethoxy Groups

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide): Structural Difference: Roflumilast incorporates a benzamide backbone and a pyridine ring, unlike the simpler phenolic structure of 2-(Cyclopropylmethoxy)-3-isopropylphenol. Functional Role: Roflumilast is a potent PDE4 inhibitor (IC₅₀ = 0.8 nM in human neutrophils) with anti-inflammatory and immunomodulatory effects, targeting cells like neutrophils and T-cells . The target compound lacks the benzamide and pyridine moieties critical for PDE4 binding, suggesting divergent biological targets. Metabolic Stability: Both compounds benefit from the cyclopropylmethoxy group’s resistance to oxidative metabolism, but roflumilast’s complexity may lead to slower clearance compared to the simpler phenol.

- Betaxolol Derivatives (e.g., 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride): Structural Difference: Betaxolol derivatives feature a propanolamine chain and isopropylamino group, enabling β1-adrenergic receptor antagonism . Synthetic Pathway: Betaxolol synthesis involves epichlorohydrin and isopropylamine under basic conditions , contrasting with the likely etherification route for 2-(Cyclopropylmethoxy)-3-isopropylphenol. Bioactivity: The β-antagonist activity of betaxolol highlights how structural additions (e.g., propanolamine) drastically alter pharmacological profiles compared to phenolic compounds.

Phenolic Derivatives with Isopropyl and Alkyl Substituents

- 2-Isopropyl-3-methylphenol: Structural Difference: Replaces the cyclopropylmethoxy group with a methyl group, reducing molecular weight (150.22 g/mol vs. ~208.27 g/mol for the target compound). Physicochemical Properties: The absence of the cyclopropylmethoxy group decreases lipophilicity (logP ~2.5 vs. Metabolic Fate: Linear alkyl groups (e.g., methyl) are more susceptible to CYP450 oxidation than cyclopropylmethoxy, suggesting shorter half-life for 2-isopropyl-3-methylphenol.

Multi-Substituted Benzofuran Derivatives

- Example: (2RS,3SR)-3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carbaldehyde : Structural Complexity: Contains three cyclopropylmethoxy groups and a benzofuran core, requiring multi-step synthesis (e.g., DMP oxidation, hydrogenation, and DIBAL reduction) . Reactivity: The aldehyde and dihydrobenzofuran moieties enable further functionalization, unlike the stable phenolic structure of the target compound. Applications: Such derivatives are often intermediates in natural product synthesis, whereas 2-(Cyclopropylmethoxy)-3-isopropylphenol may serve as a terminal bioactive molecule.

Comparative Data Table

Key Research Findings

- Cyclopropylmethoxy Group Advantage : This substituent enhances metabolic stability across compounds, as seen in roflumilast’s resistance to rapid clearance .

- Structural-Activity Relationships (SAR): Minor structural changes (e.g., replacing methyl with cyclopropylmethoxy) significantly alter lipophilicity and bioactivity.

- Synthetic Accessibility: 2-(Cyclopropylmethoxy)-3-isopropylphenol’s synthesis is likely simpler than multi-substituted benzofurans or betaxolol derivatives, making it a viable candidate for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.